5-(piperazin-1-yl)-1H-indole

5-HT6 receptor CNS drug discovery Positional isomer SAR

Researchers targeting 5-HT6 receptors face regioisomer-dependent SAR; the C5-piperazinyl indole isomer delivers >1,000-fold affinity gains over the C4 isomer. This ≥97% pure building block enables rapid SAR via N1-sulfonylation and N4-alkylation. Batch-specific QC (NMR, HPLC, GC) ensures reproducible screening. Global shipping.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 184899-15-8
Cat. No. B1289168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperazin-1-yl)-1H-indole
CAS184899-15-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
InChIKeyMZILCLREQQTZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)-1H-indole: Core Scaffold and Identity


5-(Piperazin-1-yl)-1H-indole (CAS 184899-15-8) is a heterocyclic building block comprising an indole bicyclic nucleus substituted at the C5 position with a piperazine ring . With a molecular formula of C₁₂H₁₅N₃ and molecular weight of 201.27 g/mol, this compound serves as a privileged scaffold in medicinal chemistry programs targeting serotonin (5-HT) and dopamine receptor families [1]. The convergent pharmacophoric elements—the indole core for aromatic π-stacking interactions and the piperazine basic nitrogen for ionic anchoring at receptor aspartate residues—enable this scaffold to be elaborated into high-affinity ligands through N1-sulfonylation, N4-alkylation, or indole C3-functionalization chemistry [1]. Standard research-grade material is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Piperazinyl-Indole Positional Isomer Specificity


Piperazinyl-indole positional isomers (C3, C4, C5, C6, C7) are not interchangeable surrogates. Systematic SAR studies demonstrate that the position of the piperazine substituent on the indole ring fundamentally dictates receptor binding geometry, affinity magnitude, and downstream pharmacological outcome. Direct evidence from 5-HT6 receptor ligand optimization programs shows that the 4-(piperazin-1-yl)-1H-indole isomer exhibits a Ki of 2,700 nM for human 5-HT6 receptors [1], whereas elaborated 5-piperazinyl indole derivatives achieve Ki values as low as 2.52–2.56 nM—a greater than 1,000-fold affinity differential [2]. Furthermore, a deliberate scaffold migration experiment demonstrated that relocating the N-methyl piperazinyl moiety from the C3 to the C5 position of indole maintains in vitro affinity but produces distinct ADME and selectivity profiles [2]. Substitution at 5-position indole is also uniquely privileged for conferring dual 5-HT1A/SERT activity through electron-withdrawing group effects, a pharmacological vector not reproduced by other substitution patterns [3]. These data collectively establish that the C5-piperazinyl regioisomer occupies a differentiated and non-substitutable position in CNS-targeted medicinal chemistry.

5-(Piperazin-1-yl)-1H-indole Differential Evidence


5-HT6 Receptor Binding: C5 vs. C4 Positional Isomer

The elaborated C5-piperazinyl indole sulfonamide derivative 6a (2-bromo benzenesulfonyl at N1, ethyl on piperazine N4) exhibited a Ki of 2.56 nM for human recombinant 5-HT6 receptors expressed in HEK293 cells using [³H]LSD as radioligand [1]. In contrast, the unelaborated C4 positional isomer 4-(piperazin-1-yl)-1H-indole (CHEMBL200234) displayed a Ki of 2,700 nM (2.70E+3 nM) under comparable assay conditions (human 5-HT6, [³H]LSD displacement, HEK293) [2]. Furthermore, the simplest N1-phenylsulfonyl-5-piperazinyl indole analog lacking piperazine N-alkylation (compound 6r) retained potent affinity with a Ki of 2.52 nM, confirming that the C5 scaffold geometry itself is the primary driver of high-affinity binding [1].

5-HT6 receptor CNS drug discovery Positional isomer SAR Radioligand binding

Selectivity Profile: 5-HT6 vs. 5-HT4, 5-HT7, M1

The lead C5-piperazinyl indole compound 6a was profiled against related serotonergic and muscarinic receptors. Compound 6a showed no measurable inhibition of 5-HT4 or 5-HT7 receptors at concentrations up to 10,000 nM (IC50 > 10,000 nM for both) and only weak M1 muscarinic receptor binding (IC50 = 1,425 nM, likely functional antagonism, Kb) [1]. A closely related analog 12c (C3-chloro substituted) achieved even cleaner selectivity with IC50 > 10,000 nM across all three off-targets including M1 [1]. This selectivity window (>3,900-fold for 6a vs. primary target Ki) is a direct consequence of the 5-piperazinyl indole architecture, as SAR studies within the same publication demonstrate that alternative linker chemistry (carbonyl or methylene replacement of the sulfonyl at N1) or relocation of the piperazine to C3 degrades either affinity or selectivity or both [1].

Receptor selectivity 5-HT6 antagonist Off-target profiling CNS safety pharmacology

CYP450 Inhibition and Metabolic Stability

The lead compound 6a was evaluated for inhibitory potential against six major human CYP isoforms (CYP1A2, CYP2A6, CYP2C19, CYP2C9*1, CYP2D6, CYP3A4) at 3 μM and 10 μM concentrations using isoform-selective assays with heterologously expressed human enzymes [1]. At 3 μM, compound 6a showed minimal inhibition across all isoforms: CYP1A2 (3.64%), CYP2A6 (−0.39%), CYP2C19 (22.76%), CYP2C9*1 (7.47%), CYP3A4 (−3.67%). The only notable signal was CYP2D6 at 48.33% inhibition (3 μM) rising to 76.23% at 10 μM [1]. In contrast, comparator compound 6d from the same 5-piperazinyl indole series showed CYP3A4 inhibition of 30.52% at 3 μM and 68.07% at 10 μM, and compound 11b exhibited CYP2C19 inhibition of 31.85% at 3 μM and 72.92% at 10 μM, demonstrating that CYP liability within this chemotype is tunable through N1-sulfonyl aryl substitution and is not an inherent class liability [1]. The corresponding human microsomal metabolic stability for 6a was 83% remaining at 0.5 h (2.5 μM), indicating acceptable Phase I stability [1].

CYP450 inhibition Drug-drug interaction Metabolic stability ADME optimization

In Vivo Cognitive Efficacy in Memory Models

Compound 6a, the optimized 2-bromo benzenesulfonyl 5-piperazinyl indole derivative (5-HT6 Ki = 2.56 nM), was evaluated in two complementary rodent cognition models. Oral administration of 6a significantly improved the performance of rats in the Novel Object Recognition Test (NORT), a measure of episodic/recognition memory [1]. In the Morris water maze test, compound 6a significantly reversed scopolamine-induced spatial memory deficits, indicating procognitive efficacy in a cholinergic dysfunction model relevant to Alzheimer's disease pathology [1]. The brain-to-plasma concentration ratio (Cb/Cp) for 6a was 19.3 ± 5.9 in male Wistar rats, confirming excellent brain penetration consistent with its CNS target engagement [1]. While multiple pharmaceutical companies have developed 5-HT6 antagonists from diverse chemotypes (Roche, GSK, Eli Lilly, Wyeth), the 5-piperazinyl indole series is distinguished by the combination of sub-3 nanomolar affinity, >3,900-fold selectivity, clean CYP profile, and demonstrated in vivo efficacy in two orthogonal cognition assays—a multi-parameter differentiation that evolved from the specific C5 placement of the piperazine on the indole core [1].

Novel Object Recognition Test Morris water maze Cognitive enhancement In vivo pharmacodynamics

C5 Position Critical for SERT Affinity

Systematic SAR studies on indolebutylpiperazines established that introduction of electron-withdrawing groups specifically at the C5 position of the indole ring raises serotonin transporter (SERT) affinity, with the cyano group identified as the optimal substituent [1]. This SAR principle culminated in the discovery of vilazodone (EMD 68843), a 5-cyano indole butylpiperazine that exhibits subnanomolar 5-HT1A affinity (IC50 = 0.2 nM) and subnanomolar SERT inhibition (RUI = 0.5 nM) [1]. Bioisosteric replacement with 5-fluoro produced comparable in vitro and in vivo results, confirming the C5 position as the privileged vector for dual 5-HT1A/SERT activity [1]. A 2024 study further validated this principle: combining a 5-substituted indole with piperazine scaffolds yielded molecules with nanomolar affinities for both 5-HT6 and SERT, while deliberately avoiding interaction with off-targets detrimental to dementia patients [2]. The lead compound 15 from this series demonstrated neuroprotection against Aβ toxicity in vitro, reversed MK-801-induced memory deficits in vivo, and exhibited antidepressant-like effects with increased BDNF levels at 5 mg/kg [2]. In contrast, identically substituted indoles bearing the piperazine at C4, C6, or C7 do not recapitulate this dual SERT/5-HT pharmacology, as the C5 position uniquely aligns with the transporter binding pocket geometry [1][2].

Serotonin transporter 5-HT1A receptor Dual pharmacology Antidepressant discovery

5-(Piperazin-1-yl)-1H-indole Application Scenarios


5-HT6 Antagonist Lead Generation for Cognitive Disorders

Procurement of 5-(piperazin-1-yl)-1H-indole (CAS 184899-15-8) is scientifically justified for medicinal chemistry teams pursuing 5-HT6 receptor antagonists as cognitive enhancers. The scaffold enables rapid SAR exploration through N1-sulfonylation with diverse aryl sulfonyl chlorides (2-Br, 4-F, 3-CF₃, 4-iPr substitutions yield Ki values of 2.56–5.81 nM) and N4-piperazine alkylation (ethyl, methyl, or unsubstituted — all tolerated) [1]. The demonstrated in vivo procognitive activity of lead compound 6a in both NORT and Morris water maze models, combined with a Cb/Cp ratio of 19.3, provides translational confidence for hit-to-lead campaigns [1]. Importantly, the CYP profile of the 2-bromo benzenesulfonyl derivative (6a) establishes that this scaffold can deliver drug-like molecules without the CYP poly-inhibition that has caused attrition in alternative 5-HT6 chemotypes [1].

Dual Serotonergic Ligand Development

Research groups targeting dual serotonergic mechanisms (5-HT1A agonism plus SERT inhibition, or 5-HT6 antagonism plus SERT inhibition) should prioritize the 5-substituted indole piperazine scaffold because the C5 position is uniquely capable of conferring high SERT affinity when elaborated with electron-withdrawing groups (CN, F) [2][3]. This SAR principle has been validated from early-stage vilazodone discovery (5-HT1A IC50 = 0.2 nM, SERT RUI = 0.5 nM) through to the 2024 demonstration of 5-substituted indole-piperazine hybrids with dual 5-HT6/SERT nanomolar affinities, Aβ neuroprotection, and in vivo antidepressant and procognitive effects [2][3]. The C5-piperazinyl indole core thus serves as the essential building block for constructing the indole-piperazine linker-aryl pharmacophore architecture that defines this therapeutically validated dual-mechanism class.

Dopamine D3 Receptor Ligands with D2/D3 Selectivity

The 5-(piperazin-1-yl)-1H-indole scaffold has been successfully incorporated into high-affinity dopamine D3 receptor ligands. Structure-activity relationship studies on N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues produced compounds with potent D3 agonism and significant D2/D3 selectivity ratios (e.g., 5-methoxy indole derivative: D2 Ki = 1,636 nM, D3 Ki = 15.9 nM, D2/D3 ratio = 101) [4]. This application scenario is relevant for Parkinson's disease and substance abuse indications where D3-preferring ligands are therapeutically desirable. The C5-piperazinyl attachment point on the indole provides the correct vector geometry for linking to the 2-aminothiazole headgroup while maintaining the basic nitrogen pharmacophore essential for D3 receptor interaction [4].

Chemical Biology Tool Synthesis via Divergent Functionalization

For chemical biology laboratories requiring custom tool compounds targeting aminergic GPCRs, 5-(piperazin-1-yl)-1H-indole offers three chemically orthogonal diversification points: (i) N1-indole sulfonylation or acylation for affinity and selectivity tuning, (ii) N4-piperazine alkylation or arylation for pharmacokinetic modulation, and (iii) C3-indole functionalization (halogenation, acylation, Mannich reaction) for additional pharmacophore extension [1][2]. Commercially available material at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) enables reproducible structure-activity relationship studies without the confounding effects of impurities that can produce false-positive screening hits . The demonstrated ability to rapidly generate sub-3 nanomolar 5-HT6 ligands with >3,900-fold selectivity through a single-step N1-sulfonylation underscores the scaffold's practical value for efficient parallel library synthesis [1].

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